molecular formula C19H21N B1314330 1-((9H-fluoren-9-yl)methyl)piperidine CAS No. 35661-58-6

1-((9H-fluoren-9-yl)methyl)piperidine

Cat. No. B1314330
CAS RN: 35661-58-6
M. Wt: 263.4 g/mol
InChI Key: DAYKWVVEINTEQW-UHFFFAOYSA-N
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Patent
US06153742

Procedure details

In a 10 mL-syringe equipped with a polypropylene disk are introduced 1.5 g of aminomethylpolystyrene (Sigma, 0.81 mmol NH2 /g of resin), 44.6 mg (0.24 equiv.) of 1-hydroxybenzotriazole in 0.8 mL of DMF, 63.2 mg (0.24 equiv.) of DCC in 2 mL of DCM and 103 mg (0.24 equiv.) of N-Fmoc-6-aminohexanoic acid in 5 mL of DCM and 0.4 mL of DMF and left to react, with occasional stirring, for two hours. The resin is washed with DMF (3×1 min), DCM (3×1 min) and MeOH (3×1 min), dried and the functionalization is determined on an aliquot. The remaining amine groups are acetylated with acetic anhydride (100 equiv.) in DMF for 10 min, after which time DIEA (10 equiv.) is added and left to react for 10 min more, and the resin is washed again. The absence of free amine groups is confirmed by the ninhydrin test. In order to eliminate the Fmoc group, and at the same time determine the degree of substitution, the resin is treated with a solution of 50% piperidine in DMF (3×2 min) and washed with DCM (3×1 min), DMF and MeOH. The filtrates from the treatment with piperidine and DCM washes are pooled and the amount of N-(9-fluorenylmethyl)piperidine formed in the deprotection determined spectrophotometrically (lambda=300 nm, epsilon=7800). Resins with a substitution degree between 0.05 and 0.1 mmol NH2 /g resin are obtained.
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.6 mg
Type
reactant
Reaction Step Two
Name
Quantity
63.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
103 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ON1C2C=CC=CC=2N=N1.C1CCC(N=[C:18]=[N:19][CH:20]2[CH2:25][CH2:24][CH2:23][CH2:22]C2)CC1.C(NCCCCCC(O)=O)(OC[CH:30]1[C:42]2[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=2)[C:36]2[C:31]1=[CH:32][CH:33]=[CH:34][CH:35]=2)=O.C(OC(=O)C)(=O)C.CCN(C(C)C)C(C)C>CN(C=O)C.C(Cl)Cl>[CH:35]1[C:36]2[CH:37]([CH2:18][N:19]3[CH2:20][CH2:25][CH2:24][CH2:23][CH2:22]3)[C:38]3[C:30](=[CH:42][CH:41]=[CH:40][CH:39]=3)[C:31]=2[CH:32]=[CH:33][CH:34]=1

Inputs

Step One
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Step Two
Name
Quantity
44.6 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
63.2 mg
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
0.8 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
103 mg
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCCCCC(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.4 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react, with occasional stirring, for two hours
Duration
2 h
WASH
Type
WASH
Details
The resin is washed with DMF (3×1 min), DCM (3×1 min) and MeOH (3×1 min)
Duration
1 min
CUSTOM
Type
CUSTOM
Details
dried
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to react for 10 min more
Duration
10 min
WASH
Type
WASH
Details
the resin is washed again
ADDITION
Type
ADDITION
Details
the resin is treated with a solution of 50% piperidine in DMF (3×2 min)
Duration
2 min
WASH
Type
WASH
Details
washed with DCM (3×1 min), DMF and MeOH
Duration
1 min

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)CN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.